Cas no 6952-48-3 (Benzenamine,3-[2-nitro-4-(trifluoromethyl)phenoxy]-)
6952-48-3 structure
Product Name:Benzenamine,3-[2-nitro-4-(trifluoromethyl)phenoxy]-
CAS-nummer:6952-48-3
MF:C13H9F3N2O3
MW:298.217373609543
CID:517961
PubChem ID:247885
Update Time:2025-04-19
Benzenamine,3-[2-nitro-4-(trifluoromethyl)phenoxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,3-[2-nitro-4-(trifluoromethyl)phenoxy]-
- 3-[2-nitro-4-(trifluoromethyl)phenoxy]aniline
- 3-Amino-2'-nitro-4'-trifluormethyl-diphenylether
- AC1L6L85
- AR-1F0953
- CTK5D0305
- NCIOpen2_002594
- NSC63334
- 6952-48-3
- NSC-63334
- DTXSID20289739
- SCHEMBL11169458
-
- Inchi: 1S/C13H9F3N2O3/c14-13(15,16)8-4-5-12(11(6-8)18(19)20)21-10-3-1-2-9(17)7-10/h1-7H,17H2
- InChI-sleutel: GAZRUDPNQMDFNU-UHFFFAOYSA-N
- LACHT: FC(C1C=CC(=C(C=1)[N+](=O)[O-])OC1C=CC=C(C=1)N)(F)F
Berekende eigenschappen
- Exacte massa: 298.05657
- Monoisotopische massa: 298.057
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 373
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 81.1Ų
Experimentele eigenschappen
- Dichtheid: 1.436
- Kookpunt: 366.1°Cat760mmHg
- Vlampunt: 175.2°C
- Brekindex: 1.573
- PSA: 78.39
- LogboekP: 5.09250
Benzenamine,3-[2-nitro-4-(trifluoromethyl)phenoxy]- Gerelateerde literatuur
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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